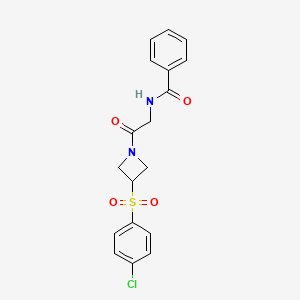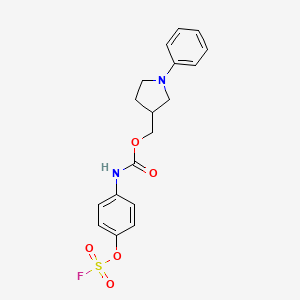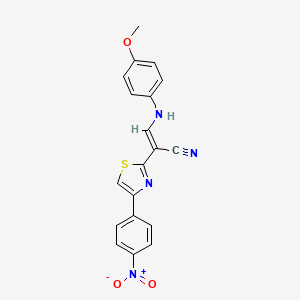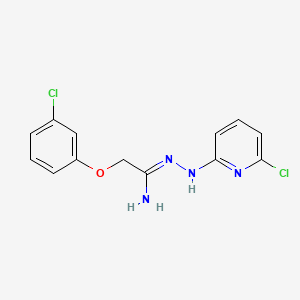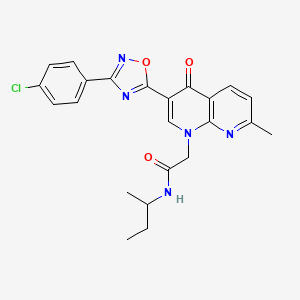
N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorobenzyl)-6-(4-methylphenyl)nicotinamide” is a chemical compound that likely contains a benzyl group (a benzene ring attached to a CH2 group), a chlorobenzyl group (a benzene ring with a chlorine atom and a CH2 group), and a methylphenyl group (a benzene ring with a methyl group). The “N-” prefix suggests that the nitrogen atom in the compound is connected to these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings. The presence of the nitrogen atom and the chlorine atom would also likely result in regions of polarity within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Fluorescent Analogs for Biochemical Studies
Nicotinamide derivatives, such as the fluorescent analog of nicotinamide adenine dinucleotide, have been synthesized for biochemical studies. These analogs exhibit fluorescence upon excitation, allowing for the investigation of enzymatic activities and coenzyme functions in cellular processes (Barrio, Secrist, & Leonard, 1972).
Epigenetic Remodeling in Cancer
Research indicates that nicotinamide N-methyltransferase (NNMT) overexpression in various cancers affects the methylation potential of cells, leading to altered epigenetic states and promotion of tumorigenesis. This points to a mechanistic link between metabolic enzyme deregulation and epigenetic changes in cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).
Anticancer Agents
A series of N-phenyl nicotinamides were identified as potent inducers of apoptosis, showing significant activity against breast cancer cells and providing a new avenue for anticancer agent development. These compounds were found to inhibit microtubule polymerization, suggesting a novel mechanism of action for cancer treatment (Cai et al., 2003).
Metabolic Regulation
Studies on nicotinamide N-methyltransferase (NNMT) highlight its role in regulating hepatic nutrient metabolism. Variability in NNMT expression correlates with metabolic parameters in mice and humans, suggesting its involvement in glucose and cholesterol metabolism. This provides a potential target for treating metabolic diseases (Hong et al., 2015).
Corrosion Inhibition
Nicotinamide derivatives have been explored for their corrosion inhibition effects on mild steel in acidic environments. These studies reveal the potential of nicotinamide-based compounds in protecting metals from corrosion, offering insights into their application in industrial chemistry (Chakravarthy, Mohana, & Kumar, 2014).
DNA Damage Repair
Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes exposed to various DNA-damaging agents. This highlights its potential role in enhancing cellular repair mechanisms, offering a pathway to mitigate damage from environmental stressors or therapeutic treatments (Berger & Sikorski, 1980).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it is being used. It could potentially be used in the development of new materials or pharmaceuticals, but more research would be needed to determine its specific uses .
Propriétés
IUPAC Name |
N-butan-2-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-4-13(2)25-19(30)12-29-11-18(20(31)17-10-5-14(3)26-22(17)29)23-27-21(28-32-23)15-6-8-16(24)9-7-15/h5-11,13H,4,12H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSYRNPRRPOAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2782365.png)
![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)
![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)





